

# Azelastine-d3: A Technical Guide to Its Certificate of Analysis and Purity Assessment

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## Compound of Interest

Compound Name: Azelastine-d3

Cat. No.: B15606532

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of **Azelastine-d3**, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies of Azelastine. This document outlines the key analytical parameters, detailed experimental methodologies, and the underlying scientific principles for its characterization.

## Certificate of Analysis: A Summary of Quality

The Certificate of Analysis (CoA) for **Azelastine-d3** is a critical document that certifies its identity, purity, and quality. It provides a comprehensive summary of the analytical tests performed and their results. While a specific CoA for a particular lot is unique, the following tables represent typical data and specifications for a high-quality **Azelastine-d3** reference standard.

## Table 1: General Information and Physicochemical Properties

| Parameter         | Specification   |
|-------------------|---|
| Product Name      | Azelastine-d3   |
| Chemical Name     | 4-[(4-Chlorophenyl)methyl]-2-[1-(methyl-d3)-hexahydro-1H-azepin-4-yl]-1(2H)-phthalazinone |
| CAS Number        | 1083167-73-1  |
| Molecular Formula | C <sub>22</sub> H <sub>21</sub> D <sub>3</sub> ClN <sub>3</sub> O                         |
| Molecular Weight  | 384.92 g/mol  |
| Appearance        | White to off-white solid  |
| Solubility        | Soluble in Methanol, Acetonitrile, DMSO   |

**Table 2: Purity and Impurity Profile**

| Test                                    | Method                 | Acceptance Criteria           | Result         |
|---|------------------------|-------------------------------|----------------|
| Purity (by HPLC)                        | HPLC-UV                | ≥ 98.0%                       | 99.5%          |
| Isotopic Purity                         | LC-MS/MS               | ≥ 99% Deuterium incorporation | 99.6%          |
| Chemical Purity (by <sup>1</sup> H-NMR) | <sup>1</sup> H-NMR     | Conforms to structure         | Conforms       |
| Residual Solvents                       | GC-HS                  | Meets USP <467> requirements  | <0.1% Methanol |
| Water Content (Karl Fischer)            | Karl Fischer Titration | ≤ 1.0%                        | 0.2%           |
| Individual Impurity                     | HPLC-UV                | ≤ 0.5%                        | < 0.1%         |
| Total Impurities                        | HPLC-UV                | ≤ 1.0%                        | 0.5%           |

## Experimental Protocols for Purity Assessment

The determination of **Azelastine-d3** purity requires a combination of chromatographic and spectroscopic techniques to ensure its chemical and isotopic integrity.

## High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate and quantify **Azelastine-d3** from its potential organic impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m)
- Data acquisition and processing software

Reagents and Materials:

- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Purified water
- **Azelastine-d3** reference standard and sample

Chromatographic Conditions:

- Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 6.5)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 230 nm
- Injection Volume: 10  $\mu$ L

#### Procedure:

- **Standard Preparation:** Accurately weigh and dissolve the **Azelastine-d3** reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
- **Sample Preparation:** Prepare the **Azelastine-d3** sample in the same manner as the standard.
- **System Suitability:** Inject the standard solution multiple times to ensure the system meets predefined criteria for precision ( $RSD \leq 2\%$ ), tailing factor ( $\leq 2.0$ ), and theoretical plates ( $\geq 2000$ ).
- **Analysis:** Inject the sample solution and record the chromatogram.
- **Calculation:** Calculate the purity of the sample by comparing the peak area of **Azelastine-d3** to the total peak area of all components in the chromatogram.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This technique is essential for confirming the level of deuterium incorporation and identifying any unlabeled Azelastine.

#### Instrumentation:

- LC-MS/MS system (e.g., triple quadrupole)
- C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8  $\mu\text{m}$ )

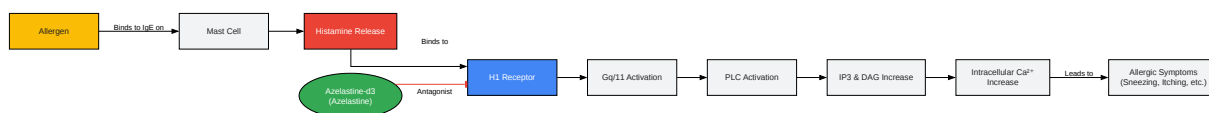
#### Procedure:

- Prepare solutions of the **Azelastine-d3** sample.
- Infuse the solution directly into the mass spectrometer or perform a chromatographic separation.
- Acquire mass spectra in full scan mode to observe the mass-to-charge ratio ( $m/z$ ) of the molecular ions.

- Determine the relative intensities of the peaks corresponding to **Azelastine-d3** (M+3) and unlabeled Azelastine (M).
- Calculate the isotopic purity based on the relative peak areas.

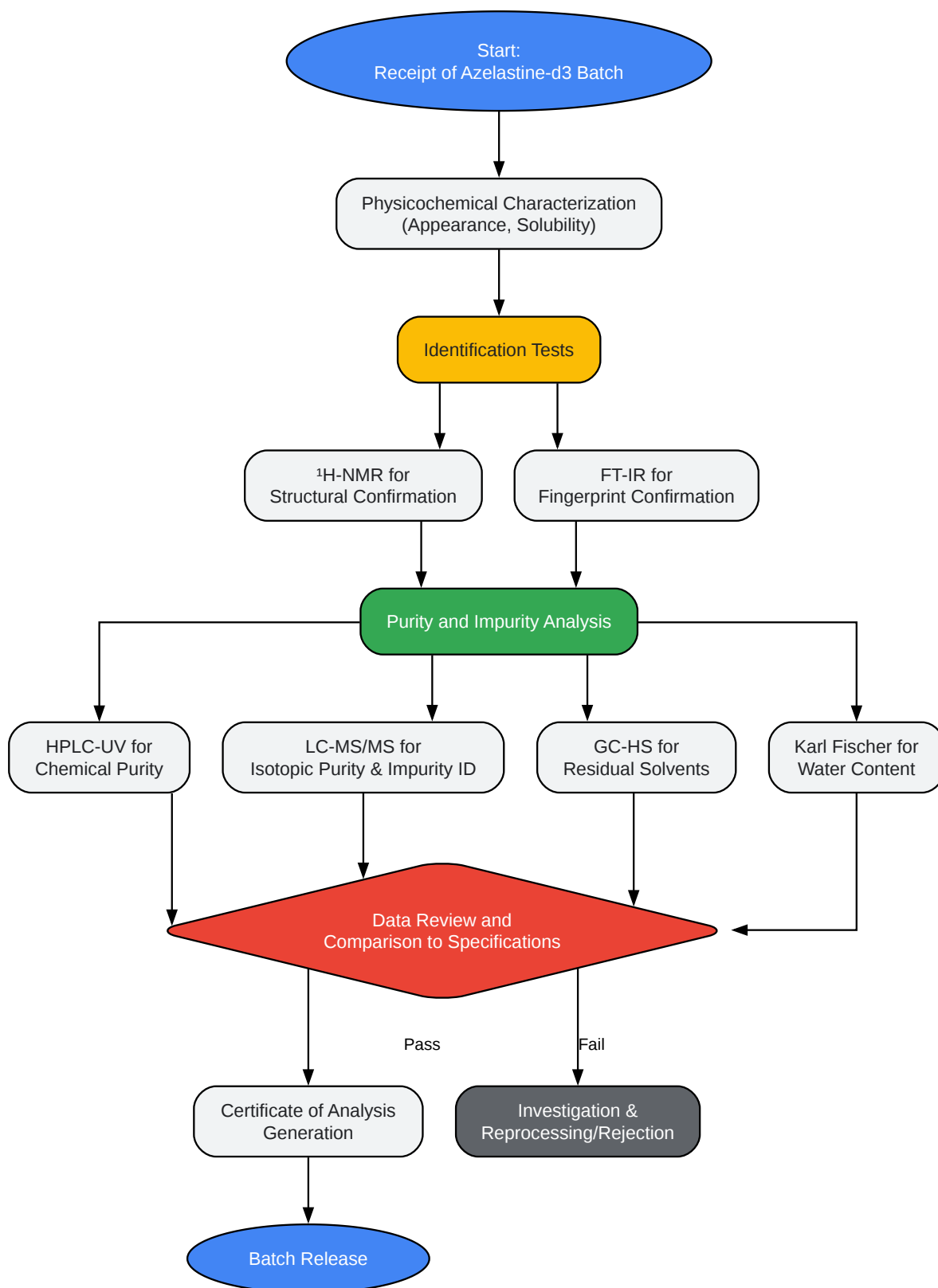
## Visualizing Key Processes

To better understand the context and procedures involved with **Azelastine-d3**, the following diagrams illustrate its mechanism of action and the analytical workflow for its certification.



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Azelastine's Mechanism of Action at the H1 Receptor.



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Analytical Workflow for **Azelastine-d3** Purity Assessment.

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